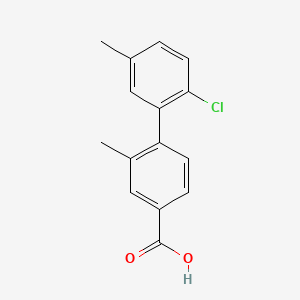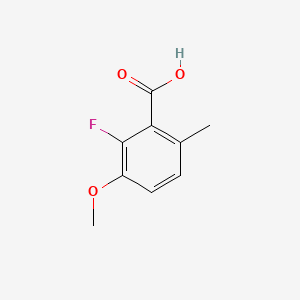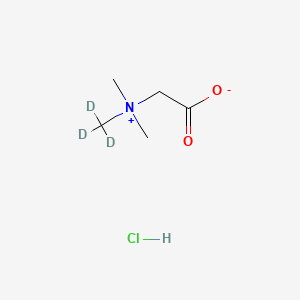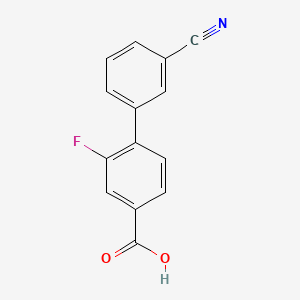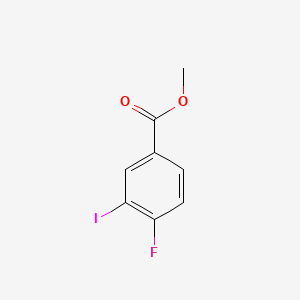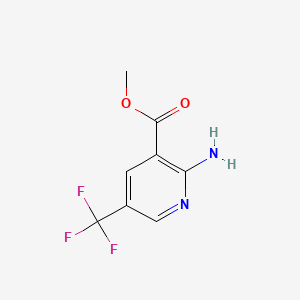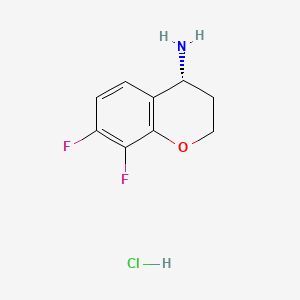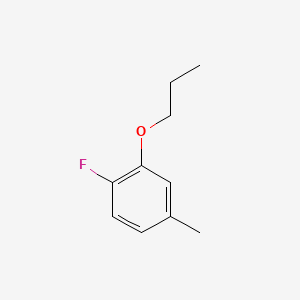
1-Fluoro-4-methyl-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methyl-2-propoxybenzene is an organic compound with the molecular formula C10H13FO. It is a derivative of benzene, where a fluorine atom is substituted at the first position, a methyl group at the fourth position, and a propoxy group at the second position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-fluoro-4-methylbenzene with propyl alcohol in the presence of a strong base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methyl-2-propoxybenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other electrophiles.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
1-Fluoro-4-methyl-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-4-methyl-2-propoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the aromatic ring donates electrons to the electrophile, forming a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and the final product.
Comparison with Similar Compounds
1-Fluoro-4-methylbenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Fluoro-2-methyl-4-propoxybenzene: Has a different substitution pattern, affecting its reactivity and applications.
4-Fluoro-3-propoxytoluene: Similar structure but with different positioning of substituents.
Uniqueness: 1-Fluoro-4-methyl-2-propoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it valuable in pharmaceutical research.
Properties
IUPAC Name |
1-fluoro-4-methyl-2-propoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLYMGNHMYIIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716517 |
Source


|
| Record name | 1-Fluoro-4-methyl-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-87-1 |
Source


|
| Record name | 1-Fluoro-4-methyl-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
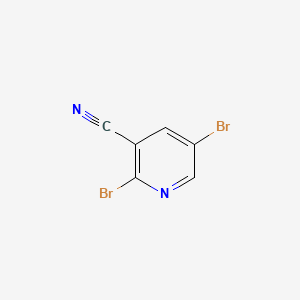
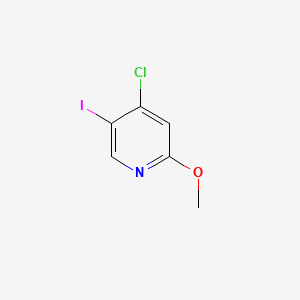
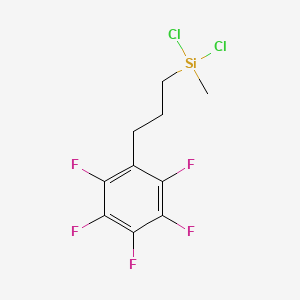
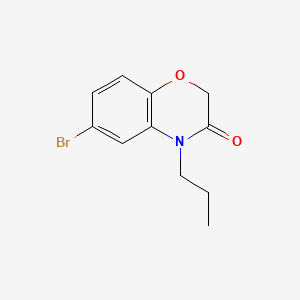
![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)
